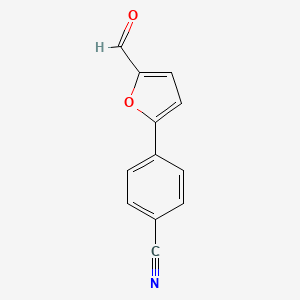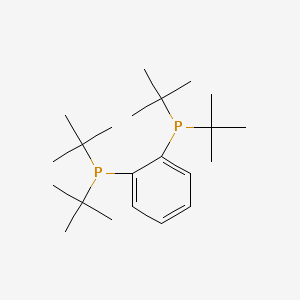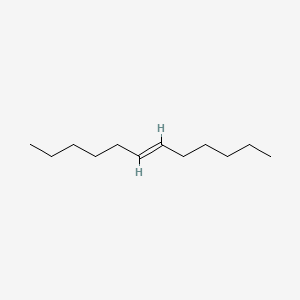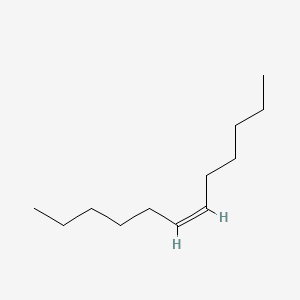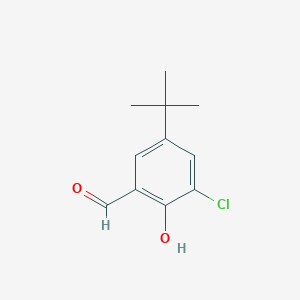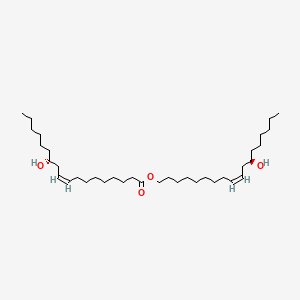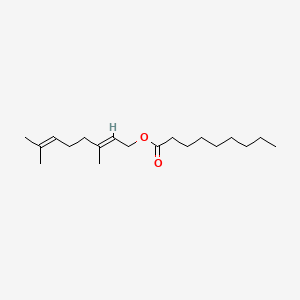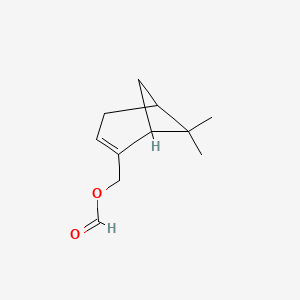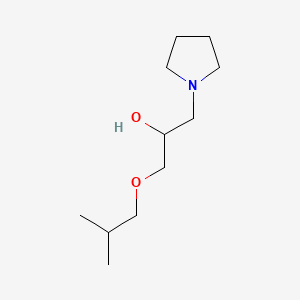
3-chloro-N-cyclooctylpropanamide
Descripción general
Descripción
3-chloro-N-cyclooctylpropanamide is a chemical compound with the CAS Number: 543711-67-7. It has a molecular weight of 217.74 . The IUPAC name for this compound is 3-chloro-N-cyclooctylpropanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-cyclooctylpropanamide is 1S/C11H20ClNO/c12-9-8-11(14)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
3-chloro-N-cyclooctylpropanamide is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis, crystal structure analysis, and spectral investigations of related compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of chemical substances. For instance, a study by Demir et al. (2016) detailed the synthesis and characterization of a compound with chlorophenyl and propanamide components, using X-ray diffraction and spectral methods. This research underscores the critical role of detailed chemical analysis in the development and application of new compounds (Demir et al., 2016).
Chemical Building Blocks
Compounds with chloropropionyl components serve as versatile chemical building blocks in the synthesis of various products. Movsisyan et al. (2018) developed a continuous flow method for the production of 3-Chloropropionyl chloride, demonstrating its application in the synthesis of pharmaceuticals, adhesives, and herbicides. This study exemplifies the importance of efficient production methods for chemical precursors in industrial applications (Movsisyan et al., 2018).
Catalysis and Chemical Reactions
Research on catalysis and chemical reactions involving related compounds shows the potential for developing new synthetic methods and materials. A study by Wang et al. (2011) on the hydrogenation of phenol derivatives over a Pd@carbon nitride catalyst illustrates the development of catalysts for efficient chemical transformations, which could be relevant to the applications of "3-chloro-N-cyclooctylpropanamide" in similar reactions (Wang et al., 2011).
Biocatalysis
The use of biocatalysis for the asymmetric reduction of related compounds has been explored, indicating the potential for environmentally friendly and efficient synthesis of chiral molecules. Xu et al. (2015) demonstrated the use of deep eutectic solvents to improve the biocatalytic reduction of 3-chloropropiophenone, highlighting the role of biocatalysis in sustainable chemical synthesis (Xu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-cyclooctylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c12-9-8-11(14)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKIERAKKRNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408765 | |
| Record name | 3-chloro-N-cyclooctylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclooctylpropanamide | |
CAS RN |
543711-67-7 | |
| Record name | 3-chloro-N-cyclooctylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




